Cyclohexanone, 4-methyl-2-(1-methylethylidene)-
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Overview
Description
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with isopropylidene derivatives under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 4-methyl-2-(1-methylethylidene)- often involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process may include purification steps, such as distillation or recrystallization, to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which cyclohexanone, 4-methyl-2-(1-methylethylidene)- exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 5-methyl-2-(1-methylethylidene)-: A similar compound with a different methyl group position.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Another related compound with a double bond in the cyclohexane ring.
Pulegone: A stereoisomer with similar structural features.
Uniqueness
Cyclohexanone, 4-methyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
3304-26-5 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylidenecyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-6-8(3)4-5-10(9)11/h8H,4-6H2,1-3H3 |
InChI Key |
NUSCRUPZDHHONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(=C(C)C)C1 |
Origin of Product |
United States |
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